molecular formula C26H29FN6O2 B2612134 7-(2,5-dimethylbenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-94-0

7-(2,5-dimethylbenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2612134
CAS RN: 898437-94-0
M. Wt: 476.556
InChI Key: UTEMBKKSQUEUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,5-dimethylbenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29FN6O2 and its molecular weight is 476.556. The purity is usually 95%.
BenchChem offers high-quality 7-(2,5-dimethylbenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,5-dimethylbenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives: The compound has been explored in the synthesis of various novel derivatives. For instance, its structural analogs have been used in the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives as ABC ring models of saframycins (Saito et al., 1997).

Biological Activities and Applications

  • Antibacterial Activity: Derivatives of this compound have been isolated from symbiotic fungi and shown to possess antibacterial properties, specifically against Gram-positive bacteria (Bara et al., 2020).
  • Antiasthmatic Potential: Derivatives have been synthesized and evaluated for antiasthmatic activity, revealing significant potential in this field (Bhatia et al., 2016).
  • Antimycobacterial Activity: Certain synthesized derivatives targeting Mycobacterium tuberculosis have shown promising results, suggesting potential for developing new antimycobacterial agents (Konduri et al., 2020).
  • Serotonin Receptor Affinity: Some derivatives have been found to interact with serotonin receptors, indicating potential applications in the treatment of psychiatric disorders (Chłoń-Rzepa et al., 2013).

Chemical Properties and Interactions

  • Luminescent Properties: Research has been conducted on derivatives for their luminescent properties and photo-induced electron transfer, which could have implications in materials science (Gan et al., 2003).
  • Structural Analysis: Detailed analysis of the molecular structure and geometry of certain derivatives has been performed, contributing to a better understanding of their chemical behavior (Karczmarzyk et al., 1995).

properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN6O2/c1-17-4-5-18(2)20(14-17)16-33-22-23(30(3)26(35)29-24(22)34)28-25(33)32-12-10-31(11-13-32)15-19-6-8-21(27)9-7-19/h4-9,14H,10-13,15-16H2,1-3H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEMBKKSQUEUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.